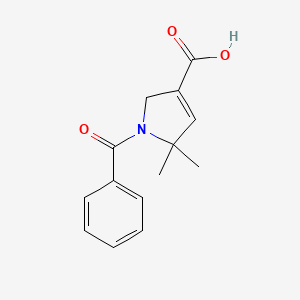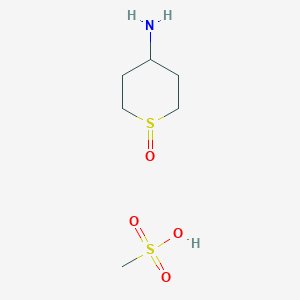
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is a chemical compound with a unique structure that includes a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves several steps. One efficient method includes the oxidation of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone, which provides steric control and high selectivity for the trans sulfoxide . This trans sulfoxide can then be converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxone is commonly used for the oxidation of thiopyran derivatives.
Reduction: Hydrogen chloride can catalyze the isomerization of sulfoxides.
Substitution: Various nucleophiles can be used to substitute the amino group in the thiopyran ring.
Major Products
The major products formed from these reactions include various sulfoxide and sulfone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action for Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing various biological processes. It may also interact with enzymes and proteins, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in the synthesis of stable free radicals and biologically active substances.
Tetrahydro-4H-thiopyran-4-amine: Used in the synthesis of sulfur-containing heterocycles and has applications in medicinal chemistry.
Uniqueness
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is unique due to its specific trans configuration and the presence of both an amino group and a sulfoxide group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C6H15NO4S2 |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
methanesulfonic acid;1-oxothian-4-amine |
InChI |
InChI=1S/C5H11NOS.CH4O3S/c6-5-1-3-8(7)4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4) |
Clave InChI |
QIUGHIRDQFEEAR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CS(=O)CCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


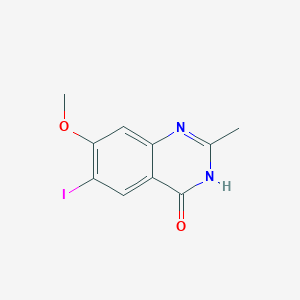

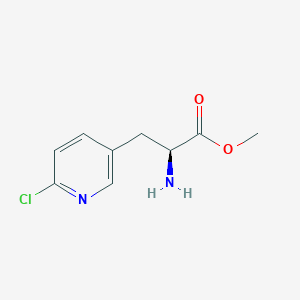
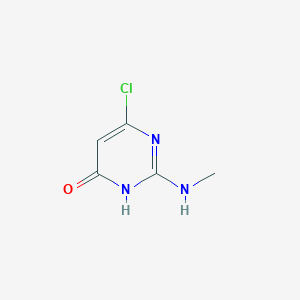
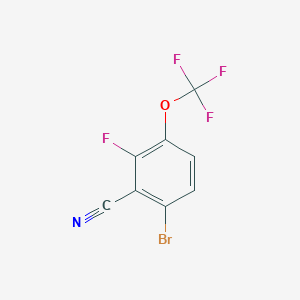
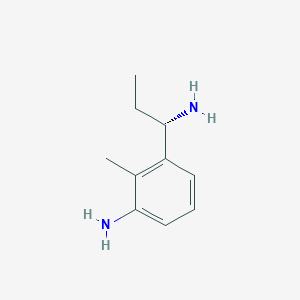
![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
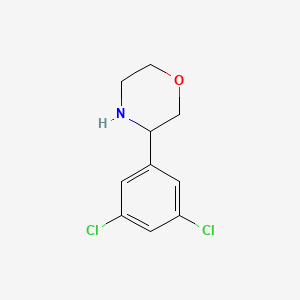

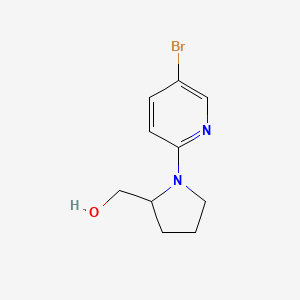
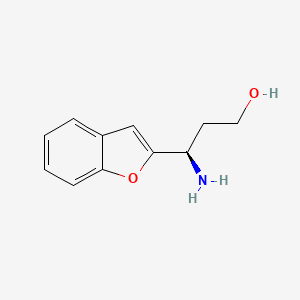
![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
